2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Overview
Description
2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a piperidine ring, and a phenylacetamide group
Preparation Methods
The synthesis of 2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the piperidine and phenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving triazole and piperidine derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxamide. Compared to these compounds, 2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is unique due to the presence of the methoxyethyl and phenylacetamide groups, which can enhance its solubility, stability, and binding affinity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S2/c1-28-12-11-24-18(15-7-6-10-23(13-15)30(2,26)27)21-22-19(24)29-14-17(25)20-16-8-4-3-5-9-16/h3-5,8-9,15H,6-7,10-14H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOXVPLHZZLJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CCCN(C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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